(S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Its structure features a piperazine ring substituted with an ethyl group and a benzyl group, along with a carboxylate moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound can be synthesized from readily available starting materials in organic synthesis laboratories. It is not commonly found in nature, thus requiring synthetic methods for its production. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological studies and applications.
(S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride can be classified under several categories:
The synthesis of (S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride typically involves several key steps:
The synthesis may utilize solvents such as ethanol or dichloromethane and may require catalysts or protective groups depending on the specific reaction conditions employed.
The molecular structure of (S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride can be represented as follows:
The piperazine ring provides a cyclic structure that contributes to the compound's biological activity.
The compound's stereochemistry is significant; being an (S)-enantiomer indicates specific spatial arrangements that may influence its interaction with biological targets.
(S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride can participate in various chemical reactions typical for piperazine derivatives:
These reactions can be facilitated by various reagents and conditions, including bases like sodium hydroxide or reducing agents such as lithium aluminum hydride.
The mechanism of action for (S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride is not fully elucidated but may involve:
Research into similar compounds suggests that modifications at the piperazine ring can significantly alter pharmacodynamics and pharmacokinetics.
(S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride has potential applications in:
The piperazine ring system—a six-membered heterocycle containing two opposing nitrogen atoms—represents one of medicinal chemistry’s most versatile and privileged scaffolds. This moiety ranks as the third most utilized N-heterocycle in FDA-approved pharmaceuticals, surpassed only by piperidine and pyridine [5]. Its structural and electronic properties confer unique advantages in drug design:
Table 1: Structural Classification of Bioactive Piperazine Derivatives
Structural Motif | Representative Drugs | Therapeutic Application | Key Pharmacological Role |
---|---|---|---|
N-Arylpiperazines | Vortioxetine, Avapritinib | Antidepressant, GIST treatment | Serotonin modulation, kinase inhibition |
N-Alkylpiperazines | Fostemsavir, Gilteritinib | HIV entry inhibition, AML therapy | Viral attachment blockade, FLT3 inhibition |
C-Substituted Piperazines | (S)-Benzyl 3-ethylpiperazine-1-carboxylate | Synthetic intermediate | Chiral building block for drug synthesis |
Fused/Bicyclic Piperazines | Cabotegravir, Risdiplam | Long-acting HIV prophylaxis, SMA | Integrase inhibition, RNA splicing |
Piperazine carboxylates like benzyl piperazine-1-carboxylate (CAS 31166-44-6) serve as critical synthetic intermediates for N-protection in multistep syntheses. The C1-carboxylate group enables selective nitrogen functionalization—essential for constructing unsymmetrical piperazine architectures prevalent in pharmaceuticals [1] [7]. The 3-ethyl substitution in the title compound introduces a hydrophobic domain that influences conformational equilibrium and membrane permeability, aligning with strategies to optimize CNS penetration or intracellular target engagement [6].
Chiral centers in piperazine derivatives dramatically influence pharmacological activity through stereospecific target recognition. The (S)-enantiomer of benzyl 3-ethylpiperazine-1-carboxylate hydrochloride exemplifies this principle, where the ethyl group’s spatial orientation dictates binding to asymmetric biological sites:
Table 2: Stereochemical Impact on Piperazine Derivative Bioactivity
Compound Class | (S)-Enantiomer Activity | (R)-Enantiomer Activity | Therapeutic Target |
---|---|---|---|
Chrysin-sulfonylpiperazines | IC₅₀ = 4.67 µg/mL (HeLa) | Inactive at 50 µg/mL | Anticancer (SKOV-3, HeLa) |
Oroxylin A-piperazines | IC₅₀ = 1.42 µM (HCT116) | IC₅₀ > 50 µM | Antiproliferative (GI cancers) |
CPP NMDA antagonists | IC₅₀ = 0.33 µM | IC₅₀ > 10 µM | Neuroprotection |
σ1 Receptor ligands | Ki = 3.64 nM (antagonism) | Ki = 1531 nM | Pain modulation, neuroprotection |
Molecular modeling of (S)-3-ethylpiperazine derivatives reveals distinct conformational stabilization through van der Waals interactions between the ethyl group and hydrophobic enzyme subpockets—interactions unattainable by the (R)-configuration. This explains the enhanced antitumor activity of (S)-configured oroxylin A-piperazine conjugates (IC₅₀ = 1.42–2.98 µM) against hepatic and colon cancers [3].
Synthesizing enantiopure (S)-benzyl 3-ethylpiperazine-1-carboxylate hydrochloride presents three interconnected challenges: stereocontrol, nitrogen protection, and regioselective functionalization:
Table 3: Protection Strategies for Piperazine Carboxylate Synthesis
Protection Scheme | Reaction Compatibility | Deprotection Method | Yield in Key Steps |
---|---|---|---|
N1-Cbz, N4-Bn | Alkylation, acylation | Hydrogenolysis (H₂/Pd-C) | 98% (ring opening), 45% (cyclization) |
N1-Bz, N4-PMB | Pd-catalyzed allylation | Oxidative cleavage (DDQ/CAN) | 85–90% (allylation) |
Bis-Boc | Nucleophilic substitution | Acidolysis (TFA/DCM) | 60–75% (alkylation) |
N1-oNs | Mitsunobu reaction, SNAr | Thiophenol/DBU | 70–80% (N4-functionalization) |
Industrial-scale synthesis remains hampered by catalyst loading requirements (5–12.5 mol% Pd), purification complexity from diastereomeric byproducts, and low yielding reductions (NaBH₄, LiAlH₄) of keto intermediates to chiral 3-alkylpiperazines. Improved biocatalytic methods using ketoreductases show promise for >95% ee and 70% isolated yield [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9